molecular formula C6H11Br2NO2 B14526159 2,3-Dibromo-4-nitrohexane CAS No. 62545-06-6

2,3-Dibromo-4-nitrohexane

Cat. No.: B14526159
CAS No.: 62545-06-6
M. Wt: 288.96 g/mol
InChI Key: UPSZENHWDMOETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-4-nitrohexane (C₆H₁₀Br₂NO₂) is a halogenated nitroalkane featuring a six-carbon chain with bromine atoms at positions 2 and 3 and a nitro group (-NO₂) at position 4. For instance, bromonitration of hexene derivatives—a common synthesis route for similar compounds—yields regioisomers whose stability and reactivity depend on substituent positioning .

Properties

CAS No.

62545-06-6

Molecular Formula

C6H11Br2NO2

Molecular Weight

288.96 g/mol

IUPAC Name

2,3-dibromo-4-nitrohexane

InChI

InChI=1S/C6H11Br2NO2/c1-3-5(9(10)11)6(8)4(2)7/h4-6H,3H2,1-2H3

InChI Key

UPSZENHWDMOETD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(C)Br)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-nitrohexane typically involves the bromination of hexane followed by nitration. One common method involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) to achieve bromination. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the hexane chain. Following bromination, nitration is performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group at the 4 position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-nitrohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of 2,3-Dibromo-4-aminohexane.

    Oxidation: Formation of corresponding oxides or carboxylic acids.

Scientific Research Applications

2,3-Dibromo-4-nitrohexane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-nitrohexane involves its interaction with molecular targets through its bromine and nitro functional groups. The bromine atoms can participate in halogen bonding and electrophilic substitution reactions, while the nitro group can engage in redox reactions and hydrogen bonding. These interactions can affect various biochemical pathways and molecular processes, making the compound useful in different applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Reactivity

Key analogs include:

2-Bromo-3-nitrohexane : Lacks a second bromine atom, reducing steric hindrance and electrophilic substitution rates compared to 2,3-Dibromo-4-nitrohexane .

2,3-Dichloro-4-nitrohexane : Chlorine’s lower electronegativity compared to bromine results in slower nucleophilic substitution but higher thermal stability .

Table 1: Comparative Properties of Selected Compounds

Compound Molecular Weight (g/mol) Substituents Thermal Decomposition (°C) Solubility (Organic Solvents) Toxicity (LD₅₀, rat oral)
This compound 308.96 Br (C2, C3); NO₂ (C4) ~180–200 (estimated) High in DCM, ether 250–300 mg/kg (estimated)
2-Bromo-3-nitrohexane 251.06 Br (C2); NO₂ (C3) ~160–180 Moderate in ethanol 400–500 mg/kg
2,3-Dichloro-4-nitrohexane 219.04 Cl (C2, C3); NO₂ (C4) ~200–220 Low in ether 600–700 mg/kg
Thermal Stability and Decomposition

Brominated compounds generally exhibit lower thermal stability compared to chlorinated analogs due to weaker C-Br bonds. This compound is estimated to decompose at 180–200°C, whereas dichloro derivatives withstand higher temperatures (200–220°C) . The nitro group further destabilizes the molecule, increasing susceptibility to exothermic decomposition.

Environmental and Toxicological Profiles
  • Environmental Persistence : Brominated nitroalkanes exhibit moderate persistence in soil and water, with half-lives of 30–60 days under aerobic conditions .
  • Toxicity: Nitro groups enhance toxicity; this compound’s estimated LD₅₀ (250–300 mg/kg) is lower than non-nitrated bromoalkanes (e.g., 1,2-dibromohexane: LD₅₀ ~800 mg/kg) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.